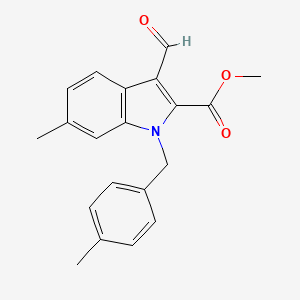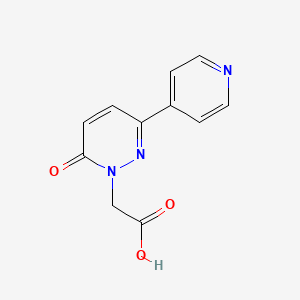
(6-oxo-3-pyridin-4-ylpyridazin-1(6{H})-yl)acetic acid
説明
(6-oxo-3-pyridin-4-ylpyridazin-1(6{H})-yl)acetic acid, also known as OPY-1, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of pyridazinone derivatives and has shown promising results in various scientific studies.
作用機序
The mechanism of action of (6-oxo-3-pyridin-4-ylpyridazin-1(6{H})-yl)acetic acid is not fully understood. However, it has been suggested that (6-oxo-3-pyridin-4-ylpyridazin-1(6{H})-yl)acetic acid exerts its therapeutic effects by modulating various signaling pathways. In cancer cells, (6-oxo-3-pyridin-4-ylpyridazin-1(6{H})-yl)acetic acid induces apoptosis by activating the caspase cascade and inhibiting the PI3K/AKT/mTOR pathway. It also inhibits the expression of various oncogenes such as c-Myc, Cyclin D1, and Bcl-2. In inflammatory cells, (6-oxo-3-pyridin-4-ylpyridazin-1(6{H})-yl)acetic acid inhibits the NF-κB pathway, which leads to a reduction in the expression of inflammatory cytokines and chemokines. In diabetic cells, (6-oxo-3-pyridin-4-ylpyridazin-1(6{H})-yl)acetic acid improves insulin sensitivity by activating the AMPK pathway and inhibiting the mTOR pathway.
Biochemical and Physiological Effects:
(6-oxo-3-pyridin-4-ylpyridazin-1(6{H})-yl)acetic acid has been found to have various biochemical and physiological effects. In cancer cells, (6-oxo-3-pyridin-4-ylpyridazin-1(6{H})-yl)acetic acid inhibits cell proliferation, induces apoptosis, and reduces the expression of oncogenes. In inflammatory cells, (6-oxo-3-pyridin-4-ylpyridazin-1(6{H})-yl)acetic acid reduces the expression of inflammatory cytokines and chemokines. In diabetic cells, (6-oxo-3-pyridin-4-ylpyridazin-1(6{H})-yl)acetic acid improves insulin sensitivity and regulates glucose metabolism. Additionally, (6-oxo-3-pyridin-4-ylpyridazin-1(6{H})-yl)acetic acid has been found to have antioxidant and anti-inflammatory effects.
実験室実験の利点と制限
One of the advantages of using (6-oxo-3-pyridin-4-ylpyridazin-1(6{H})-yl)acetic acid in lab experiments is its potential therapeutic applications. It has shown promising results in the treatment of various diseases such as cancer, diabetes, and inflammation. Additionally, (6-oxo-3-pyridin-4-ylpyridazin-1(6{H})-yl)acetic acid has been found to have low toxicity and high stability, which makes it a potential candidate for drug development. However, one of the limitations of using (6-oxo-3-pyridin-4-ylpyridazin-1(6{H})-yl)acetic acid in lab experiments is its limited availability. The synthesis of (6-oxo-3-pyridin-4-ylpyridazin-1(6{H})-yl)acetic acid is complex and requires specialized equipment and expertise. Additionally, the cost of synthesizing (6-oxo-3-pyridin-4-ylpyridazin-1(6{H})-yl)acetic acid is high, which makes it difficult for researchers to obtain the compound for their experiments.
将来の方向性
There are several future directions for the research on (6-oxo-3-pyridin-4-ylpyridazin-1(6{H})-yl)acetic acid. One of the areas of research is the optimization of the synthesis method to improve the yield and reduce the cost of synthesizing (6-oxo-3-pyridin-4-ylpyridazin-1(6{H})-yl)acetic acid. Additionally, further studies are needed to fully understand the mechanism of action of (6-oxo-3-pyridin-4-ylpyridazin-1(6{H})-yl)acetic acid and its potential therapeutic applications. Moreover, the development of (6-oxo-3-pyridin-4-ylpyridazin-1(6{H})-yl)acetic acid analogs with improved potency and selectivity is another area of research. Finally, the evaluation of the pharmacokinetics and pharmacodynamics of (6-oxo-3-pyridin-4-ylpyridazin-1(6{H})-yl)acetic acid in preclinical and clinical studies is needed to determine its safety and efficacy in humans.
Conclusion:
In conclusion, (6-oxo-3-pyridin-4-ylpyridazin-1(6{H})-yl)acetic acid, also known as (6-oxo-3-pyridin-4-ylpyridazin-1(6{H})-yl)acetic acid, is a novel compound that has shown promising results in various scientific studies. It has potential therapeutic applications in the treatment of various diseases such as cancer, diabetes, and inflammation. The synthesis of (6-oxo-3-pyridin-4-ylpyridazin-1(6{H})-yl)acetic acid is complex and requires specialized equipment and expertise. However, further research is needed to fully understand the mechanism of action of (6-oxo-3-pyridin-4-ylpyridazin-1(6{H})-yl)acetic acid and its potential therapeutic applications.
科学的研究の応用
(6-oxo-3-pyridin-4-ylpyridazin-1(6{H})-yl)acetic acid has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of various diseases such as cancer, diabetes, and inflammation. In cancer research, (6-oxo-3-pyridin-4-ylpyridazin-1(6{H})-yl)acetic acid has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to reduce the expression of inflammatory cytokines and chemokines, which makes it a potential candidate for the treatment of inflammatory diseases. Additionally, (6-oxo-3-pyridin-4-ylpyridazin-1(6{H})-yl)acetic acid has been found to regulate glucose metabolism and improve insulin sensitivity, which makes it a potential candidate for the treatment of diabetes.
特性
IUPAC Name |
2-(6-oxo-3-pyridin-4-ylpyridazin-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O3/c15-10-2-1-9(8-3-5-12-6-4-8)13-14(10)7-11(16)17/h1-6H,7H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDYZHVRFIOJWAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(N=C1C2=CC=NC=C2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



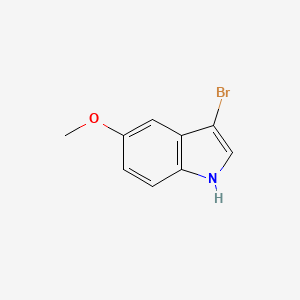
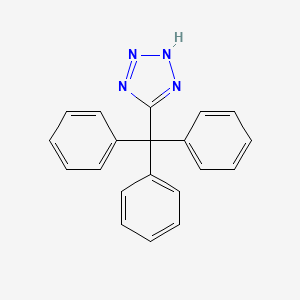
![3-{[1-(Cyclopropylcarbonyl)-2,3-dihydro-1H-indol-5-yl]sulfonyl}propanoic acid](/img/structure/B1387248.png)
![3-Isobutyl-6-methyl-4-oxo-3,4-dihydrothieno[3,2-d][1,2,3]triazine-7-carboxylic acid](/img/structure/B1387249.png)
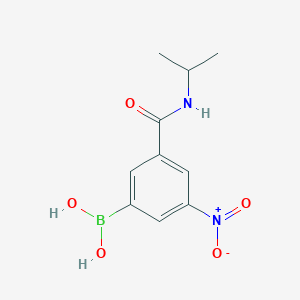
![3-[4-(2-Methoxyphenoxy)pyrimidin-2-yl]benzoic acid](/img/structure/B1387253.png)
![(4-Methyl-6-oxo-1,3-diphenyl-1,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl)acetic acid](/img/structure/B1387254.png)
![N-[(3'-Methylbiphenyl-4-yl)sulfonyl]glycine](/img/structure/B1387255.png)

![3-[2-(4-Fluorophenoxy)pyrimidin-5-yl]benzoic acid](/img/structure/B1387258.png)
![4-{[(2'-Methylbiphenyl-4-yl)sulfonyl]amino}benzoic acid](/img/structure/B1387259.png)
![N-(2-Pyridin-4-ylimidazo[1,2-a]pyridin-3-yl)alanine](/img/structure/B1387264.png)

